molecular formula C7H16N2O2 B066005 tert-Butyl 2,2-dimethylhydrazine-1-carboxylate CAS No. 160513-29-1

tert-Butyl 2,2-dimethylhydrazine-1-carboxylate

Cat. No. B066005
CAS RN: 160513-29-1
M. Wt: 160.21 g/mol
InChI Key: NVYQWPZWIICWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-Butyl 2,2-dimethylhydrazine-1-carboxylate and related compounds typically involves refluxing tert-butyl carbazate with the corresponding aldehyde in ethanol, yielding products in appreciable amounts. These products are identified using spectral data analysis, including single crystal X-ray analysis for structure confirmation (Bhat et al., 2019). Another approach involves the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to compounds with a 1-methyl-1H-pyrazol-5-yl substituent (Richter et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of this compound derivatives has been carried out using single-crystal X-ray diffraction, revealing that these compounds can crystallize in monoclinic systems with specific space groups. Theoretical calculations and molecular electrostatic potential surface (MEPS) analysis have also been employed to understand the reactivity behavior of these compounds (Bhat et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives have been explored, such as palladium-catalyzed carbonylative cyclization, which leads to the formation of 1-(dimethylamino)-1H-pyrrole-2,5-diones. These reactions demonstrate the versatility and reactivity of the tert-butyl carbazate derivatives under various conditions (Bae & Cho, 2014).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Studies have shown that these compounds can form stable crystals with specific configurations, and their solubility can vary depending on the substituents present in the molecule (Wu et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, have been a subject of study for this compound derivatives. These studies often involve theoretical calculations and experimental analyses to predict and observe the behavior of these compounds in chemical reactions. For example, their ability to undergo palladium-catalyzed cross-coupling reactions opens up possibilities for creating highly functionalized and unusual types of hydrazines (Barluenga et al., 2007).

Safety and Hazards

The safety data sheet for tert-Butyl 2,2-dimethylhydrazine-1-carboxylate indicates that it is a hazardous substance . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-(dimethylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)8-9(4)5/h1-5H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYQWPZWIICWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621349
Record name tert-Butyl 2,2-dimethylhydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160513-29-1
Record name tert-Butyl 2,2-dimethylhydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.